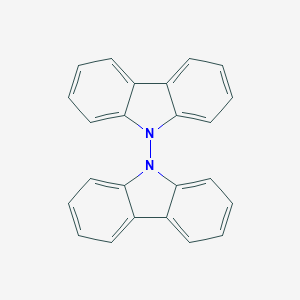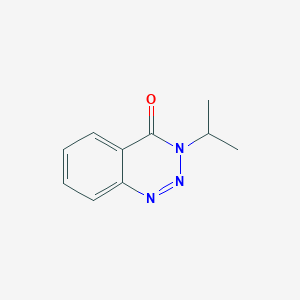
4-氟-2,6-二甲氧基苯甲醛
描述
4-Fluoro-2,6-dimethoxybenzaldehyde is a chemical compound with the CAS Number: 139549-11-4 . It has a molecular weight of 184.17 . The IUPAC name for this compound is 4-fluoro-2,6-dimethoxybenzaldehyde . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for 4-Fluoro-2,6-dimethoxybenzaldehyde is 1S/C9H9FO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
4-Fluoro-2,6-dimethoxybenzaldehyde has a melting point of 79-81°C . It is a powder that is stored at room temperature .
科学研究应用
结构分析和分子性质
4-氟-2,6-二甲氧基苯甲醛,虽然没有直接研究,但与2-氟-4-溴苯甲醛(FBB)等化合物密切相关。对FBB的研究涉及X射线衍射和振动光谱,提供了关于分子结构和性质的见解。使用密度泛函理论的计算研究补充了实验结果,重点关注分子二聚体通过分子间氢键形成以及卤素取代对分子构象的影响 (Tursun et al., 2015)。
合成方法
已经探索了各种含氟苯甲醛的合成方法,包括类似于4-氟-2,6-二甲氧基苯甲醛的化合物。例如,使用钾氟化物在特定试剂体系中从4-氯苯甲醛合成4-氟苯甲醛的方法已经开发,为相关化合物的潜在合成途径提供了见解 (Yoshida & Kimura, 1988)。
生物和药物化学应用
虽然4-氟-2,6-二甲氧基苯甲醛在生物环境中的直接应用有限,但已合成了相关化合物以供药物化学潜在使用。例如,合成了去甲肾上腺素和苯肾上腺素的氟代物,用于探索肾上腺素性质,这可能为研究类似化合物的生物活性提供了框架 (Kirk et al., 1979); (Kirk et al., 1986)。
化学合成应用
已报道使用氟苯甲醛合成各种有机化合物,例如噻唑啉-4-酮衍生物和苯氧基苯甲醛的生产。这些研究表明4-氟-2,6-二甲氧基苯甲醛在合成多样有机化合物中可能发挥作用 (El Nezhawy et al., 2009); (Wenxian et al., 2005)。
在材料科学和传感技术中的潜力
虽然与4-氟-2,6-二甲氧基苯甲醛没有直接关联,但已经探索了其他氟苯甲醛在材料科学和传感技术中的研究,例如用于发展金属离子荧光传感器。这表明类似化合物在传感技术中可能有潜在应用 (Yu et al., 2006)。
安全和危害
属性
IUPAC Name |
4-fluoro-2,6-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGUCRFULNNZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2,6-dimethoxybenzaldehyde | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

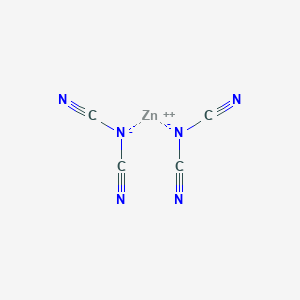
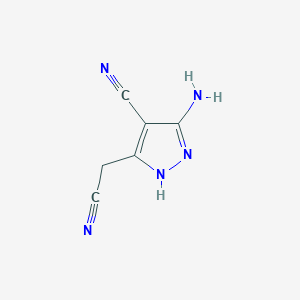
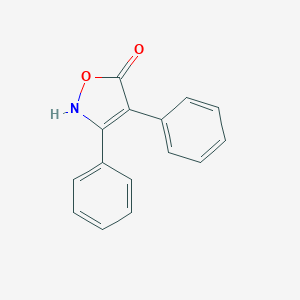
![Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B186252.png)
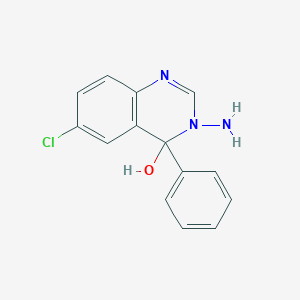
![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)
